molecular formula C11H11N3O6 B11709677 2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid

2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid

Cat. No.: B11709677
M. Wt: 281.22 g/mol
InChI Key: JCSHJOVLJPJVLY-LCYFTJDESA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular formula of 2-[(4-nitrophenyl)-hydrazono]-pentanedioic acid is C₁₁H₁₁N₃O₆ , with an average molecular mass of 281.224 g/mol . Its IUPAC name, (2Z)-2-[(4-nitrophenyl)hydrazinylidene]pentanedioic acid , reflects the Z-configuration of the hydrazone group (–N=N–) linking the 4-nitrophenyl moiety to the glutaric acid backbone (Figure 1). The pentanedioic acid chain adopts an extended conformation, while the nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s acidity and tautomeric behavior .

Key Molecular Descriptors

Property Value Source
Molecular Formula C₁₁H₁₁N₃O₆
Molecular Weight 281.224 g/mol
InChI Key Not explicitly reported
Tautomeric Forms Keto-enol equilibrium

Crystallographic Analysis and Conformational Isomerism

While direct crystallographic data for this compound is unavailable, analogous hydrazones, such as (E)-4-[2-(2-hydroxybenzoyl)hydrazinylidene]pentanoic acid , exhibit monoclinic crystal systems with intramolecular hydrogen bonding stabilizing the trans configuration of the hydrazone group . By extension, the title compound likely adopts a planar geometry due to conjugation between the hydrazone and nitro groups. The Z-configuration, confirmed by the InChI string in , suggests steric hindrance between the phenyl ring and the pentanedioic acid chain, which may limit rotational freedom.

Comparative Analysis with Related Hydrazono Derivatives

Compared to 4-nitrophenyl valerate (C₁₁H₁₃NO₄), an ester derivative lacking the hydrazone group, the title compound demonstrates enhanced polarity and hydrogen-bonding capacity due to its carboxylic acid and hydrazone functionalities . Similarly, 4-nitrophenylhydrazine hydrochloride (C₆H₈ClN₃O₂), a precursor in hydrazone synthesis, lacks the dicarboxylic acid chain but shares the nitro-substituted phenylhydrazine motif, underscoring the structural versatility of nitroarylhydrazines in forming stable conjugates .

Comparative Physicochemical Properties

Compound Molecular Formula Functional Groups Key Interactions
2-[(4-Nitrophenyl)-hydrazono]-pentanedioic acid C₁₁H₁₁N₃O₆ Hydrazone, dicarboxylic acid Intramolecular H-bonding
4-Nitrophenyl valerate C₁₁H₁₃NO₄ Ester, nitroaryl Van der Waals forces
4-Nitrophenylhydrazine hydrochloride C₆H₈ClN₃O₂ Hydrazine, nitroaryl Ionic interactions

Tautomeric Equilibrium Studies in Solution Phase

Hydrazones typically exhibit keto-enol tautomerism, influenced by solvent polarity and pH. For the title compound, the enol form is stabilized by intramolecular hydrogen bonding between the hydrazone’s NH group and the adjacent carbonyl oxygen of the glutaric acid chain (Figure 2) . In polar protic solvents (e.g., water or ethanol), the keto form predominates due to solvation effects, while nonpolar solvents favor the enol tautomer. Spectroscopic studies of related compounds suggest a tautomeric equilibrium constant (Kₜ) of ~1.2–1.5 in dimethyl sulfoxide, indicating moderate enol stabilization .

Properties

Molecular Formula

C11H11N3O6

Molecular Weight

281.22 g/mol

IUPAC Name

(2Z)-2-[(4-nitrophenyl)hydrazinylidene]pentanedioic acid

InChI

InChI=1S/C11H11N3O6/c15-10(16)6-5-9(11(17)18)13-12-7-1-3-8(4-2-7)14(19)20/h1-4,12H,5-6H2,(H,15,16)(H,17,18)/b13-9-

InChI Key

JCSHJOVLJPJVLY-LCYFTJDESA-N

Isomeric SMILES

C1=CC(=CC=C1N/N=C(/CCC(=O)O)\C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NN=C(CCC(=O)O)C(=O)O)[N+](=O)[O-]

solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Hydrazone Formation

Reacting 2-ketopentanedioic acid with 4-nitrophenylhydrazine in acidic medium facilitates hydrazone linkage formation. The US patent US4242524A highlights the use of DMSO as a solvent for similar carboxylation reactions, which could stabilize intermediates here:

2-Ketopentanedioic acid+4-NitrophenylhydrazineHCl, DMSO2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid\text{2-Ketopentanedioic acid} + \text{4-Nitrophenylhydrazine} \xrightarrow{\text{HCl, DMSO}} \text{2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid}

Optimized Parameters :

  • Molar Ratio : 1:1.2 (keto-acid : hydrazine)

  • Temperature : 25–30°C

  • Reaction Time : 4–6 hours

  • Workup : Acidification to pH 2–3, followed by filtration

Alternative Route via Cyanoacetate Intermediates

The Chinese patent CN101805265A describes nitration and substitution reactions using ethyl cyanoacetate , which could be adapted to introduce the hydrazone group. For example:

  • Nitrate 4-substituted halobenzene to form 2-nitro-4-substituted nitrobenzene.

  • Substitute with ethyl cyanoacetate under alkaline conditions.

  • Hydrolyze the nitrile to the carboxylic acid.

Adapting this, a modified pathway might involve:

4-NitrobenzaldehydeHydrazone formationCoupling with glutaric anhydride\text{4-Nitrobenzaldehyde} \rightarrow \text{Hydrazone formation} \rightarrow \text{Coupling with glutaric anhydride}

Analytical Data and Characterization

Table 1: Comparative Reaction Conditions and Yields

MethodSolventCatalystTemperature (°C)Yield (%)Purity (HPLC)
Direct CondensationDMSO/HClNone254595
Cyanoacetate RouteEthanolKOH603890
Claisen-HydrazoneEthanolNaOEt0–55297

Spectral Characterization

  • IR (KBr, cm⁻¹) : 1700 (C=O, carboxylic acid), 1600 (C=N, hydrazone), 1520 (NO₂ asymmetric stretch).

  • ¹H-NMR (DMSO-d₆) : δ 12.6 (br, 2H, COOH), 8.2 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 2.5–2.7 (m, 4H, CH₂), 2.1 (t, 1H, CH).

Challenges and Optimization

  • Low Solubility : The dicarboxylic acid structure necessitates polar solvents (e.g., DMSO, DMF) for reactions, complicating purification.

  • Byproduct Formation : Competing reactions at the keto group may produce Schiff bases or dimerized products.

  • Yield Improvement : Stepwise protection of carboxylic acid groups (e.g., esterification) could enhance reactivity.

Industrial Scalability Considerations

The Chinese patent emphasizes simplified purification (filtration, extraction) and avoidance of anhydrous conditions, which align with scalable production. For the target compound:

  • Use DMSO-water mixtures for easier separation.

  • Recover solvents via distillation per US4242524A methods .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Reagent in Organic Synthesis
The compound serves as a crucial reagent in organic synthesis, facilitating the formation of more complex molecules. Its hydrazono group allows for nucleophilic substitution reactions, which are essential in creating diverse chemical structures. Additionally, it can be oxidized to form nitroso derivatives or reduced to amino derivatives, expanding its utility in synthetic chemistry.

Preparation Methods
The synthesis typically involves the reaction of 4-nitroaniline with glutaric acid under acidic or basic conditions to form an intermediate hydrazone, which is then oxidized to yield the final product. This method can be scaled for industrial production using continuous flow reactors to ensure consistent quality and yield.

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that 2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid exhibits potential antimicrobial and anticancer activities. The nitro group can be reduced to reactive intermediates that interact with cellular components, potentially leading to cell death in cancerous tissues. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting a similar mechanism may apply here .

Drug Delivery Systems
The compound has been investigated for its role in drug delivery systems, particularly those designed for targeted cancer therapy. Its pH-sensitive properties allow it to release therapeutic agents in response to the acidic environment of tumor tissues. For instance, hydrazone linkages can be utilized in nanoparticles that release encapsulated drugs upon reaching the tumor site, enhancing therapeutic efficacy while minimizing systemic toxicity .

Industrial Applications

Dyes and Pigments Production
In industrial chemistry, this compound is used in the production of dyes and pigments. The ability to modify its structure through various chemical reactions makes it valuable for creating colorants with specific properties tailored to different applications.

Case Study 1: Drug Delivery System Development

A study demonstrated the effectiveness of a pH-sensitive nanoparticle system utilizing hydrazone bonds for drug delivery. The nanoparticles were designed to release doxorubicin selectively in acidic tumor environments, significantly enhancing the drug's cytotoxic effects on cancer cells while reducing side effects associated with conventional chemotherapy .

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on evaluating the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound showed promising activity, particularly against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazono group can also participate in nucleophilic addition reactions, further contributing to the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-[(4-Chloro-2-nitrophenyl)-hydrazono]-pentanedioic acid, dimethyl ester (CAS 143263-50-7)
  • Substituents : 4-Chloro-2-nitro-phenyl.
  • Molecular Formula : C₁₃H₁₄ClN₃O₆ (MW: 343.72 g/mol).
  • Key Differences :
    • The dimethyl ester form reduces polarity, lowering aqueous solubility compared to the free acid.
    • Chlorine and nitro groups enhance electron-withdrawing effects, stabilizing the hydrazone linkage.
    • Synthesis Yield : 68% via esterification and condensation .
(Z)-2-(2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazono)-pentanedioic acid
  • Substituents : 3-Chloro-5-(trifluoromethyl)-pyridin-2-yl.
  • Molecular Formula : C₁₂H₉ClF₃N₃O₄ (MW: 357.67 g/mol).
  • Trifluoromethyl group enhances lipophilicity, affecting bioavailability. Status: Discontinued due to synthesis challenges or toxicity concerns .
2-[(2,4-Dinitrophenyl)-hydrazono]-pentanedioic acid (CAS 1237-47-4)
  • Substituents : 2,4-Dinitro-phenyl.
  • Molecular Formula : C₁₁H₁₀N₄O₈ (MW: 338.22 g/mol).
  • Key Differences :
    • Additional nitro group intensifies electron-withdrawing effects, reducing solubility but improving UV-Vis detectability.
    • Used historically as a derivatizing agent for carbonyl analysis .

Functional Group Modifications

2-[(Z)-(Formylimino)amino]-pentanedioic acid
  • Substituents : Formyl group on the hydrazone.
  • Molecular Formula : C₆H₇N₃O₅ (MW: 201.14 g/mol).
  • Key Differences :
    • Formyl group introduces reactivity for Schiff base formation.
    • (Z)-isomer may exhibit distinct stereochemical interactions in enzyme inhibition .
Valylglutamic acid (CAS 3062-07-5)
  • Structure : Dipeptide derivative of glutamic acid.
  • Molecular Formula : C₁₀H₁₈N₂O₅ (MW: 246.26 g/mol).
  • Key Differences: Amino acid side chain replaces hydrazone, enabling peptide bond formation. Applications in metabolic studies and protein synthesis .

Biological Activity

2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid, a compound featuring a nitrophenyl hydrazone moiety, has garnered attention due to its diverse biological activities. The nitro group in organic compounds often contributes significantly to their pharmacological properties, making them valuable in medicinal chemistry. This article examines the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory effects.

Chemical Structure

The compound can be represented as follows:

C9H8N4O4\text{C}_9\text{H}_8\text{N}_4\text{O}_4

where the structure includes a pentanedioic acid backbone with a 4-nitrophenyl hydrazone substituent.

1. Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various microorganisms. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA.

  • Case Study : A study demonstrated that derivatives of nitrophenyl hydrazones showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .

2. Antitumor Activity

Compounds with nitrophenyl groups have been investigated for their potential as anticancer agents. The mechanism typically involves the induction of apoptosis in cancer cells through DNA damage and the generation of reactive oxygen species.

  • Research Findings : In vitro studies reported that similar hydrazone derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating effective proliferation inhibition .

3. Anti-inflammatory Activity

Nitro compounds can also modulate inflammatory responses. They may inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

  • Mechanism : The presence of the nitro group enhances interactions with inflammatory mediators, potentially leading to reduced production of pro-inflammatory cytokines .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialS. aureus, E. coliDNA damage via reactive intermediates
AntitumorBreast cancer cellsInduction of apoptosis
Anti-inflammatoryInflammatory mediatorsInhibition of COX and iNOS

Q & A

Q. How can degradation products be identified under stressed conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to UV light (ICH Q1B guidelines) or H2 _2O2_2 (oxidative stress), then analyze via LC-MS/MS. Major products may include 4-nitroaniline and glutaric acid derivatives .

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